molecular formula C13H12ClNO3S B3140989 Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate CAS No. 478064-76-5

Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate

Cat. No.: B3140989
CAS No.: 478064-76-5
M. Wt: 297.76 g/mol
InChI Key: USMXYGXDXMALEU-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate is a synthetic organic compound featuring a methyl ester group linked to a phenyl ring via an acetoxy bridge. The phenyl ring is further substituted with a methoxy group connected to a 2-chloro-1,3-thiazole moiety.

Properties

IUPAC Name

methyl 2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-17-12(16)6-9-2-4-10(5-3-9)18-8-11-7-15-13(14)19-11/h2-5,7H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXYGXDXMALEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209761
Record name Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478064-76-5
Record name Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478064-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure is defined by:

  • Methoxy-phenyl linkage : This group may influence solubility and steric interactions.
  • Methyl ester : A common functional group in prodrug design, facilitating membrane permeability.

Comparative Analysis of Analogous Compounds

Below is a detailed comparison with structurally related thiazole-containing esters (Table 1):

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name (CAS or Reference) Substituents on Thiazole Ester Group Molecular Weight* Key Functional Groups Reported Activity
Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate 2-chloro Methyl ~323.78† Chlorothiazole, methoxy-phenyl Hypothesized antimicrobial
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate [] 4-methoxyphenyl Ethyl 277.34 Methoxyphenyl, thiazole Not specified
Methyl [3-(4-chlorophenyl)-2-{...}]acetate [] 2,4-dichloro Methyl ~475.28† Dichlorothiazole, hydrazinylidene Anti-T. gondii activity
Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate [] 2-chloro Ethyl ~386.82† Triazinan, nitroimino Not specified
(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-2-propenoic acid [] 2-chloro Carboxylic acid ~295.74 Propenoic acid, chlorothiazole Not specified

*Molecular weights calculated using PubChem or ChemDraw. †Estimated based on structural formula.

Biological Activity

Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate, also known by its CAS number 338393-43-4, is a compound of interest for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀ClNO₃S. It has a melting point range of 62–64 °C and is classified as an irritant. The thiazole moiety in the compound is significant for its biological activity, particularly in anticancer properties.

PropertyValue
Molecular FormulaC₁₂H₁₀ClNO₃S
Melting Point62–64 °C
CAS Number338393-43-4
Hazard ClassificationIrritant

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. The thiazole moiety in this compound may enhance its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Thiazole Derivatives as Antitumor Agents : A study highlighted that thiazole derivatives have shown significant cytotoxicity against cancer cell lines with IC50 values ranging from 1.61 µg/mL to over 1000 µM depending on the structural modifications made to the thiazole ring and adjacent phenyl groups . The presence of electron-donating groups like methyl at specific positions enhances activity.
  • Structure Activity Relationship (SAR) : The SAR studies indicate that modifications on the phenyl ring, particularly with halogens or electron-donating groups, can significantly influence the anticancer activity. For instance, compounds with para-dimethyl substitutions showed enhanced efficacy against cancer cells .
  • Mechanism of Action : Molecular dynamics simulations have suggested that thiazole-containing compounds interact with target proteins primarily through hydrophobic contacts, which are essential for their cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activities. Research has shown that certain thiazole-based compounds exhibit effective inhibition against various bacterial strains.

Relevant Studies

  • Antimicrobial Efficacy : A related compound bearing a thiazole ring has demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Clinical Relevance : Thiazole derivatives are being explored in clinical settings for their potential as broad-spectrum antimicrobial agents, particularly in treating resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate
Reactant of Route 2
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Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate

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